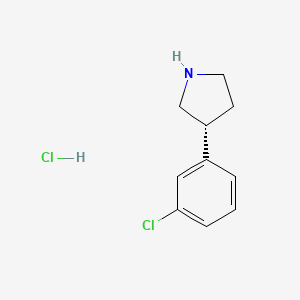

(r)-3-(3-Chlorophenyl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

(3R)-3-(3-chlorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClN.ClH/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7H2;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSUCGUNQJAOLL-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1C2=CC(=CC=C2)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(3-Chlorophenyl)pyrrolidine hydrochloride typically involves the reaction of 3-chlorobenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the pyrrolidine ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

In industrial settings, the production of ®-3-(3-Chlorophenyl)pyrrolidine hydrochloride may involve more scalable and efficient methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

®-3-(3-Chlorophenyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted chlorophenyl pyrrolidine compounds.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that (R)-3-(3-Chlorophenyl)pyrrolidine hydrochloride and its derivatives exhibit significant anticonvulsant properties. A study evaluated a series of pyrrolidine derivatives for their efficacy in models of epilepsy, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) seizure tests. The results demonstrated that certain derivatives showed more favorable ED50 values compared to established anticonvulsants like valproic acid .

Table 1: Anticonvulsant Activity of Pyrrolidine Derivatives

| Compound | ED50 (mg/kg) in MES | ED50 (mg/kg) in 6 Hz | Protective Index |

|---|---|---|---|

| Valproic Acid | 252.74 | 130.64 | - |

| Compound 6 | 68.30 | 28.20 | Higher than VPA |

| Compound 19 | Weaker than Compound 6 | Slightly better than VPA | - |

This data suggests that compounds derived from this compound could serve as promising candidates for the development of new anticonvulsant medications.

Analgesic Properties

The analgesic activity of this compound has also been explored, particularly in the context of neuropathic pain management. In animal models, certain derivatives demonstrated significant reductions in pain response durations, indicating potential use as analgesics .

Table 2: Analgesic Activity in Animal Models

| Compound | Dose (mg/kg) | Pain Response Duration (s) | % Reduction |

|---|---|---|---|

| Compound 6 | 60 | 135.0 ± 25.8 | 41% |

| Compound 19 | 30 | Not significant | - |

| Valproic Acid | - | - | - |

The analgesic effects suggest that these compounds may inhibit central sensitization processes involved in pain perception, making them valuable in treating chronic pain conditions.

Case Study: Development of Anticonvulsants

A recent study synthesized a new series of pyrrolidine derivatives based on this compound and evaluated their anticonvulsant properties. The most active compound showed a protective index significantly higher than traditional drugs, indicating a favorable safety profile alongside efficacy .

Case Study: Pain Management Research

Another research effort focused on the analgesic properties of these compounds in models of neuropathic pain. The studies revealed that specific modifications to the chlorophenyl substituent enhanced the analgesic effects, positioning these compounds as potential lead structures for further development in pain management therapies .

Mechanism of Action

The mechanism of action of ®-3-(3-Chlorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The compound is compared below with key analogs based on substituent position, ring system modifications, and pharmacological implications.

Table 1: Key Parameters of (R)-3-(3-Chlorophenyl)pyrrolidine Hydrochloride and Analogs

Key Research Findings

Chlorophenyl Position Matters :

- The meta -chloro substitution in (R)-3-(3-chlorophenyl)pyrrolidine HCl shows superior binding to dopamine D₂-like receptors compared to ortho -substituted analogs (e.g., 3-(2-chlorophenyl)pyrrolidine HCl), which exhibit steric hindrance .

- Piperazine analogs (e.g., 1-(3-chlorophenyl)piperazine HCl) demonstrate higher flexibility, leading to off-target serotonin receptor interactions, unlike the rigid pyrrolidine scaffold .

Ring System Modifications :

- Arylcyclohexylamines like 3-methyl Rolicyclidine HCl (MW 279.86) have larger hydrophobic surfaces, enhancing NMDA receptor binding but reducing blood-brain barrier permeability compared to pyrrolidine derivatives .

- Benzyloxy-substituted pyrrolidines (e.g., (R)-3-(benzyloxy)pyrrolidine HCl) are more lipophilic (logP ~2.5 vs. ~1.8 for chlorophenyl analogs), favoring passive membrane diffusion .

Chirality and Bioactivity :

- The (R) -enantiomer of 3-(3-chlorophenyl)pyrrolidine HCl exhibits 3–5× higher receptor affinity than its (S)-counterpart in preliminary assays, emphasizing the role of stereochemistry .

Biological Activity

(R)-3-(3-Chlorophenyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyrrolidine ring substituted with a 3-chlorophenyl group. This structural feature is significant as it influences the compound's interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific receptors and enzymes. Research indicates that the compound can modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which are crucial in various neurological conditions.

Biological Activity Overview

The biological activity of this compound can be summarized in the following areas:

-

Anticonvulsant Activity :

- In studies evaluating its anticonvulsant properties, (R)-3-(3-Chlorophenyl)pyrrolidine derivatives demonstrated significant efficacy in models such as the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. The most active derivatives showed protective indices superior to established anticonvulsants like valproic acid .

- Antinociceptive Effects :

- Antimicrobial Activity :

- Antitumor Activity :

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticonvulsant Studies : A series of experiments demonstrated that certain derivatives containing the 3-chlorophenyl group exhibited enhanced efficacy in reducing seizure activity compared to control groups. For instance, a derivative showed an ED50 value significantly lower than that of valproic acid, highlighting its potential as a new therapeutic agent for epilepsy management .

- Pain Management : In antinociceptive assessments, compounds derived from (R)-3-(3-Chlorophenyl)pyrrolidine were tested in models such as the hot plate test and formalin test. Results indicated a dose-dependent reduction in pain responses, suggesting a viable pathway for further exploration in analgesic drug development .

- Antitumor Research : The anticancer potential was evaluated using A549 lung adenocarcinoma cells, where specific derivatives demonstrated moderate cytotoxicity while sparing non-cancerous cells, indicating a selective action that could minimize side effects during treatment .

Q & A

Q. What are the key considerations for disposing of waste containing this compound?

- Methodological Answer : Neutralize hydrochloride salts with 1 M NaOH (1:10 v/v), then adsorb onto activated carbon. Incinerate at >850°C in EPA-compliant facilities. For liquid waste, use halogen-specific disposal protocols to avoid chloro-byproduct formation. Document waste streams per OSHA 29 CFR 1910.1450 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.